2-Chloro-1-[2-(4-methoxyphenyl)azepan-1-yl]ethan-1-one
Overview
Description
2-Chloro-1-[2-(4-methoxyphenyl)azepan-1-yl]ethan-1-one is a chemical compound with the molecular formula C15H20ClNO2 and a molecular weight of 281.78 g/mol . This compound is known for its unique structure, which includes a chloroacetyl group attached to an azepane ring substituted with a 4-methoxyphenyl group. It is commonly used in various chemical and pharmaceutical research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-[2-(4-methoxyphenyl)azepan-1-yl]ethan-1-one typically involves the reaction of 4-methoxyphenyl azepane with chloroacetyl chloride. The reaction
Biological Activity
2-Chloro-1-[2-(4-methoxyphenyl)azepan-1-yl]ethan-1-one (CAS Number: 1306605-09-3) is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables.
The molecular formula of this compound is , with a molecular weight of approximately 281.77 g/mol. The compound features a chloroacetyl group attached to an azepane ring and a methoxyphenyl substituent, contributing to its unique biological profile.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 281.77 g/mol |
Purity | 95% |
CAS Number | 1306605-09-3 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit antimicrobial properties, potentially through the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
Antimicrobial Activity
Recent research has indicated that compounds similar to this compound can act against multidrug-resistant (MDR) bacteria. The compound's structural characteristics may enhance its binding affinity to bacterial enzymes, making it a candidate for further investigation in antibiotic development.
Study on Antibacterial Efficacy
In a study published in MDPI, derivatives of azepane compounds were evaluated for their antibacterial properties against strains like MRSA and E. coli. The results indicated that certain compounds demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 2–64 µg/mL, suggesting potential for clinical application .
Toxicological Assessment
The safety profile of this compound was assessed through various toxicity tests. The compound was found to exhibit acute toxicity in animal models, emphasizing the need for careful dosage regulation in therapeutic applications .
Research Findings
Recent findings suggest that the compound may also have implications in the treatment of neurological disorders due to its structural similarity to known neuroactive agents. Further studies are necessary to elucidate its effects on neurotransmitter systems.
Properties
IUPAC Name |
2-chloro-1-[2-(4-methoxyphenyl)azepan-1-yl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO2/c1-19-13-8-6-12(7-9-13)14-5-3-2-4-10-17(14)15(18)11-16/h6-9,14H,2-5,10-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNVKUURVYHIZFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCCCN2C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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